1-(3-Amino-4-(chloromethyl)phenyl)propan-1-one

Description

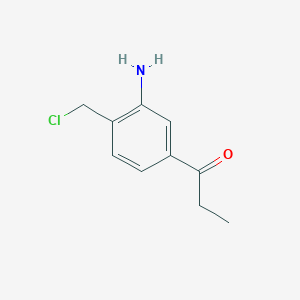

1-(3-Amino-4-(chloromethyl)phenyl)propan-1-one is a propanone derivative featuring a phenyl ring substituted with an amino group at the 3-position and a chloromethyl group at the 4-position.

- Reactivity: The amino group (-NH₂) may confer nucleophilic or hydrogen-bonding capacity, while the chloromethyl (-CH₂Cl) substituent introduces electrophilic character, enabling alkylation or cross-coupling reactions .

- Potential Applications: Similar compounds (e.g., cathinones, urea derivatives) exhibit pharmacological or synthetic utility, implying possible roles in drug discovery or organic synthesis .

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

1-[3-amino-4-(chloromethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H12ClNO/c1-2-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,6,12H2,1H3 |

InChI Key |

BDZJTOLNDNXUMW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)CCl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-(chloromethyl)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-(chloromethyl)benzaldehyde with a suitable ketone under acidic or basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-(chloromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Azide or thiol derivatives.

Scientific Research Applications

1-(3-Amino-4-(chloromethyl)phenyl)propan-1-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(chloromethyl)phenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

Chloromethyl vs. Halogen/Aryl Substituents

- 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-arylureas (8a–8c) : These urea derivatives feature a chloromethyl-thiazole moiety linked to a phenyl ring. Their molecular weights (362–412 g/mol) and yields (~50–58%) highlight moderate synthetic efficiency. The chloromethyl group here likely enhances electrophilicity for further functionalization .

- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one : The cyclopropyl group introduces steric hindrance, contrasting with the chloromethyl group’s reactivity. Such structural variations impact solubility and metabolic stability .

Amino vs. Methylamino/Other Functional Groups

- 3-Amino-1-(4-isopropylpiperazin-1-yl)propan-1-one: The piperazine ring in this analog improves solubility and bioavailability compared to the chloromethyl-phenyl group. This compound was synthesized via reductive amination (24% yield), suggesting challenges in amino-group reactivity .

- 2-(Methylamino)-1-(3-methylphenyl)propan-1-one: A cathinone derivative with a methylamino group, this compound’s psychostimulant effects contrast with the unmodified amino group in the target compound, which may reduce CNS activity .

Key Observations :

- Propanone derivatives with simple aryl groups (e.g., ethyl, tert-butyl) achieve higher yields (~60–70%) compared to amino- or heterocycle-containing analogs (~24–58%) due to fewer steric/electronic challenges .

- The chloromethyl group in 8a–8c facilitates downstream modifications but may reduce yield due to competing side reactions .

Biological Activity

1-(3-Amino-4-(chloromethyl)phenyl)propan-1-one is an organic compound with the molecular formula and a molecular weight of 197.66 g/mol. This compound is characterized by its unique structural features, including an amino group, a chloromethyl group, and a propanone moiety. Its diverse functional groups contribute to its potential biological activities, which have been the subject of various studies in medicinal chemistry.

The synthesis of this compound typically involves multi-step organic reactions. The compound can undergo nucleophilic substitutions and electrophilic additions due to the reactivity of its functional groups. Notably, the amino group acts as a nucleophile, while the chloromethyl group can participate in further reactions such as alkylation or substitution.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Studies suggest that this compound may inhibit the growth of various microorganisms, indicating potential applications in treating infections.

- Anticancer Activity : Preliminary investigations have shown that it could possess anticancer properties, possibly through mechanisms involving enzyme inhibition or receptor modulation.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, which is crucial for developing treatments for chronic inflammatory diseases.

The mechanism of action for this compound involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical processes within cells. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the following table:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Amino-4-methylphenyl)propan-1-one | Similar structure but lacks chloromethyl group | Different reactivity due to absence of chlorine |

| 1-(3-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one | Contains bromine at a different position | Variations in biological activity based on bromine positioning |

| 1-(3-Amino-4-bromomethylphenyl)-propan-1-one | Contains a bromomethyl group instead of chloromethyl | Potentially different interaction profiles due to bromine |

Antimicrobial Activity

A study conducted by researchers highlighted the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion tests.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Anti-inflammatory Studies

Research utilizing carrageenan-induced paw edema models indicated that this compound exhibits anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.